Phenolphthaleindiphosphatecalciumsalt

Phosphatase assay linearity Chromogenic substrate kinetics Enzyme quantification accuracy

Water-insoluble chromogenic phosphatase substrate for solid-phase assay formats. Phenolphthalein diphosphate calcium salt (CAS 94465-66-4) eliminates sodium interference and substrate leaching in heterogeneous-phase detection-critical for indicator papers, test strips, and titration endpoint sensors. • ~2× signal vs. monophosphate (67% vs 35% rel. to pNPP) with Km 1.6 mM for purple acid phosphatase inhibitor screening • Detects PDP-specific acid phosphatase isozyme panel in forensic phenotyping; substrate substitution invalidates classification • Validated for both acid (pH 4.3) and alkaline (pH 7.9-8.9) phosphatase detection in consolidated diagnostic panels

Molecular Formula C40H26Ca3O20P4
Molecular Weight 1070.7 g/mol
Cat. No. B13119358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolphthaleindiphosphatecalciumsalt
Molecular FormulaC40H26Ca3O20P4
Molecular Weight1070.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6
InChIKeyXYQPGTIJEYIODE-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenolphthalein Diphosphate Calcium Salt (CAS 94465-66-4) — Procurement-Relevant Biochemical Profile and Comparator Identification


Phenolphthalein diphosphate calcium salt (CAS 94465-66-4; molecular formula C₂₀H₁₂Ca₂O₁₀P₂; MW 554.41 g/mol) is a chromogenic phosphatase substrate belonging to the phenolphthalein phosphate ester class . Introduced by King in 1943 and adapted for quantitative enzymology by Huggins and Talalay in 1945, the phenolphthalein diphosphate (PDP) moiety is hydrolytically cleaved by both acid and alkaline phosphatases to release free phenolphthalein, which produces an intense pink-to-red chromophore under alkaline conditions measurable at ~540–550 nm [1][2]. The calcium salt form (dicalcium counter-ion) distinguishes this specific entry from the more common tetrasodium and pentasodium salt variants, impacting solubility, formulation compatibility, and procurement decisions in diagnostic reagent manufacturing and research assay development [3].

Why Phenolphthalein Diphosphate Calcium Salt Cannot Be Casually Substituted by Other Phenolphthalein Phosphate Analogs in Phosphatase Assay Workflows


Despite the shared phenolphthalein chromogenic core, substitution among phenolphthalein phosphate derivatives — across salt forms (calcium vs. sodium) and phosphorylation states (monophosphate vs. diphosphate) — introduces measurable, assay-compromising differences in enzyme kinetics linearity, aqueous solubility, and relative substrate activity toward specific phosphatase isoenzymes [1][2]. The diphosphate calcium salt occupies a narrow procurement niche where water-insolubility is advantageous (e.g., solid-phase indicator matrices, titration endpoint detection) or where calcium counter-ions avoid sodium-associated interference in ion-sensitive downstream applications, making uninformed generic replacement a direct risk to assay validity [1].

Quantitative Evidence Guide: Where Phenolphthalein Diphosphate Calcium Salt Demonstrates Verifiable Differentiation from Its Closest Analogs


Enzyme Kinetics Linearity Deficit: Phenolphthalein Diphosphate vs. Phenolphthalein Monophosphate

Phenolphthalein diphosphate exhibits a fundamental kinetic limitation relative to phenolphthalein monophosphate: the amount of free phenolphthalein released by enzymatic hydrolysis does NOT bear a linear relationship to enzyme concentration. This is explicitly stated in US Patent 3,331,862A, which teaches that the diphosphate requires sequential removal of two phosphoryl groups before phenolphthalein is liberated, producing a disproportionately greater release at higher enzyme concentrations — a factor that renders the monophosphate 'much more accurate in the measurement of low but clinically significant' enzyme activities [1]. This non-linearity is a direct consequence of the two-step hydrolysis mechanism confirmed by Borst Pauwels in Nature (1964), who demonstrated phenolphthalein monophosphate as an obligatory intermediate in the diphosphate hydrolysis pathway [2].

Phosphatase assay linearity Chromogenic substrate kinetics Enzyme quantification accuracy

Counter-Ion-Driven Solubility Differentiation: Calcium Salt vs. Tetrasodium Salt of Phenolphthalein Diphosphate

The calcium salt form (CAS 94465-66-4) is documented as 'insoluble in water but soluble in organic solvents,' whereas the tetrasodium salt (CAS 68807-90-9) demonstrates a solubility of 50 mg/mL in water, producing a 'clear, colorless to faint yellow or tan' solution . This solubility differential — from effectively insoluble to highly soluble — is a direct consequence of the divalent calcium counter-ion versus the monovalent sodium counter-ion and represents a binary procurement decision point: water-insoluble formulations are preferred for solid-phase indicator matrices, acid-base titration indicators, and applications where leaching must be prevented, while the highly water-soluble tetrasodium salt is the standard for homogeneous aqueous enzyme assays [1].

Aqueous solubility Salt-form selection Solid-phase assay design

Relative Substrate Activity of Phenolphthalein Diphosphate vs. p-Nitrophenyl Phosphate (pNPP) and Phenolphthalein Monophosphate Toward Purple Acid Phosphatase

Using purified purple acid phosphatase from rat spleen (EC 3.1.3.2), phenolphthalein diphosphate exhibits 67% of the hydrolytic activity observed with p-nitrophenyl phosphate (pNPP), the most widely used chromogenic phosphatase substrate [1]. Critically, phenolphthalein monophosphate yields only 35% activity relative to pNPP under identical conditions, demonstrating that the diphosphate is hydrolyzed nearly twice as rapidly as the monophosphate by this enzyme [1]. The Km value for phenolphthalein diphosphate is 1.6 mM, compared to 2.0 mM for pNPP, indicating a moderately higher apparent affinity of the diphosphate for this particular phosphatase [1].

Substrate specificity Phosphatase isoenzyme profiling Relative activity ranking

Isozyme Discrimination Profile: Phenolphthalein Diphosphate vs. β-Naphthyl Phosphate in Red Cell Acid Phosphatase Zymography

In starch gel electrophoresis zymography of human red cell acid phosphatase, phenolphthalein diphosphate reveals a distinct isozyme banding pattern that differs qualitatively from the pattern obtained with β-naphthyl phosphate [1]. Specifically, β-naphthyl phosphate detects isozyme bands that are not visualized with phenolphthalein diphosphate, indicating differential substrate specificity among acid phosphatase isozymes [1]. Quantitatively, the total enzymatic activity measured with the two substrates is of the same order of magnitude, but the qualitative zymogram differences mean that the two substrates are not interchangeable for isozyme phenotyping applications [1]. In wheat leaf phosphatase systems, phenolphthalein diphosphate and p-nitrophenyl phosphate cluster together in zymogram pattern, distinct from phenyl phosphate and β-naphthyl phosphate, suggesting shared enzyme preference profiles [2].

Isozyme profiling Zymogram substrate selectivity Clinical enzymology

Dual Acid/Alkaline Phosphatase Substrate Capability: Phenolphthalein Diphosphate vs. Substrate-Restricted Alternatives

Phenolphthalein diphosphate serves as a functional substrate for both acid phosphatases (pH optimum ~4.3–5.7) and alkaline phosphatases (pH optimum ~7.9–9.5), a dual capability documented across multiple organisms and tissue sources [1][2]. Using baker's yeast preparations, three distinct phosphatase activity peaks were resolved with PDP as substrate: acid phosphatase at pH 4.3, and two alkaline peaks at pH 7.9 and 8.9 [1]. The automated one-step alkaline phosphatase assay using PDP achieved a normal serum range of 3–12 King-Armstrong units with a standard deviation of ±1.5, while simultaneously eliminating the need for serum blank correction [3]. Comparative data from swine plasma alkaline phosphatase show that PDP is hydrolyzed 'very much more slowly' than disodium phenylphosphate and pNPP, yet its dual-pH capability enables a single-substrate, two-condition assay format not achievable with pH-restricted substrates like β-glycerophosphate or thymolphthalein monophosphate [4].

Broad-spectrum phosphatase substrate Dual pH activity Diagnostic reagent flexibility

Substrate Hydrolysis Rate Relative to Reference Substrates: PDP vs. β-Glycerophosphate and o-Carboxyphenyl Phosphate Across Wheat Germ Phosphatases

A comparative spectrophotometric study of acid and alkaline phosphatases from wheat germ ranked phenolphthalein diphosphate against β-glycerophosphate, phenyl phosphate, and o-carboxyphenyl phosphate [1]. The acid phosphatase hydrolyzed o-carboxyphenyl phosphate faster than β-glycerophosphate, which in turn was hydrolyzed faster than phenyl phosphate and PDP. For alkaline phosphatases, β-glycerophosphate was the preferred substrate, with o-carboxyphenyl phosphate hydrolyzed 'somewhat more slowly' but still over 10 times faster than phenolphthalein diphosphate [1]. This 10-fold rate differential positions PDP as a low-turnover substrate relative to the fastest alternatives, making it specifically suitable for applications where slower, more controlled chromophore generation is desired — such as continuous monitoring formats or endpoint assays requiring extended linear phases [1].

Substrate hydrolysis rate ranking Plant phosphatase enzymology Comparative substrate profiling

Optimal Procurement and Application Scenarios for Phenolphthalein Diphosphate Calcium Salt Based on Verified Differential Evidence


Solid-Phase Indicator Matrices and Acid-Base Titration Endpoint Detection Leveraging Water-Insoluble Calcium Salt Form

The documented water-insolubility of the calcium salt form directly enables its use in solid-phase analytical formats — including indicator papers, impregnated test strips, and titration endpoint detection systems — where leaching of a soluble chromogenic substrate into the test solution would compromise accuracy or create disposal hazards. In acid-base titration applications, the colorless-to-pink transition under alkaline conditions occurs at the solid-liquid interface without dissolving the indicator, enabling repeated use of coated sensors. This scenario capitalizes on the solubility differentiation from the tetrasodium salt (50 mg/mL aqueous solubility ), making the calcium salt the procurement choice for heterogeneous-phase assay formats.

Purple Acid Phosphatase Characterization and Metallophosphatase Inhibitor Screening with ~2-Fold Signal Advantage Over Monophosphate Substrate

For research groups characterizing purple acid phosphatases (EC 3.1.3.2) from mammalian or plant sources, phenolphthalein diphosphate delivers approximately double the signal intensity of phenolphthalein monophosphate (67% vs. 35% relative to pNPP reference ) while operating at a moderately lower Km (1.6 mM vs. 2.0 mM for pNPP ). This combination of higher relative activity and tighter enzyme binding supports inhibitor screening campaigns where maximizing signal window at fixed enzyme concentrations reduces compound consumption and increases Z'-factor reliability in high-throughput formats. The non-linear kinetics characteristic of PDP is actually advantageous in endpoint inhibitor screening, where maximal signal separation between uninhibited and fully inhibited controls is prioritized over within-assay linearity.

Forensic Acid Phosphatase Isozyme Phenotyping Requiring Substrate-Specific Banding Patterns

In forensic and population genetics laboratories performing acid phosphatase isozyme phenotyping by starch gel or agarose electrophoresis, phenolphthalein diphosphate detects a characteristic subset of isozyme bands that differs qualitatively from the pattern obtained with β-naphthyl phosphate . Since β-naphthyl phosphate reveals additional isozyme bands not visualized with PDP , and since PDP clusters with pNPP in zymogram pattern similarity , the procurement of PDP is explicitly required when the target isozyme panel matches the PDP-specific detection profile. This scenario represents a protocol-locked procurement decision where substrate substitution would directly invalidate the phenotypic classification.

Dual-Activity Diagnostic Reagent Formulations for Combined Acid and Alkaline Phosphatase Assessment from Single Sample Aliquot

Diagnostic kit manufacturers developing consolidated phosphatase activity panels benefit from PDP's demonstrated functionality as a substrate for both acid phosphatases (pH optimum ~4.3) and alkaline phosphatases (pH optima ~7.9 and 8.9) in the same sample matrix . The automated one-step serum alkaline phosphatase procedure using PDP, which achieves a normal range of 3–12 King-Armstrong units (±1.5 SD) with elimination of serum blank correction , provides a validated clinical chemistry workflow template. The slower intrinsic hydrolysis rate of PDP compared to pNPP and phenylphosphate [1] further supports extended incubation formats where controlled, time-resolved chromophore development is preferred for multiplexed or automated analyzer integration.

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